molecular formula C19H24N6 B6460779 4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548983-78-2

4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460779
CAS No.: 2548983-78-2
M. Wt: 336.4 g/mol
InChI Key: VDPFLLRLNUWHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a methylene group to a piperazine ring. The piperazine moiety is substituted with a 2-(dimethylamino)-6-methylpyrimidin-4-yl group. This structure combines electron-withdrawing (benzonitrile) and electron-donating (dimethylamino) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

4-[[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-15-12-18(22-19(21-15)23(2)3)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPFLLRLNUWHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Synthesis

The 2-(dimethylamino)-6-methylpyrimidin-4-ol intermediate is typically prepared via:

  • Condensation reactions between dimethylurea and acetylacetone derivatives under acidic conditions.

  • Chlorination using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-(dimethylamino)-6-methylpyrimidine.

Example Protocol

  • Reactants : Dimethylurea (1.2 equiv), acetylacetone (1.0 equiv), HCl (catalytic).

  • Conditions : Reflux in ethanol for 12 hours.

  • Yield : ~75% (estimated from analogous syntheses).

Piperazine Substitution

The chlorine atom on the pyrimidine is displaced by piperazine via nucleophilic aromatic substitution:
4-Chloro-2-(dimethylamino)-6-methylpyrimidine+PiperazineBase, Solvent4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazine\text{4-Chloro-2-(dimethylamino)-6-methylpyrimidine} + \text{Piperazine} \xrightarrow{\text{Base, Solvent}} \text{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazine}

Optimized Conditions

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Temperature : 80–100°C for 8–16 hours.

  • Yield : 60–70% (extrapolated from similar reactions).

Benzonitrile Coupling

The final step involves alkylation of the piperazine nitrogen with 4-(bromomethyl)benzonitrile:
4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazine+4-(Bromomethyl)benzonitrileBaseTarget Compound\text{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazine} + \text{4-(Bromomethyl)benzonitrile} \xrightarrow{\text{Base}} \text{Target Compound}

Critical Parameters

  • Solvent : Acetonitrile or 1,4-dioxane.

  • Base : Sodium bicarbonate (NaHCO₃) or TEA to neutralize HBr.

  • Temperature : Reflux (100–110°C) for 14–24 hours.

  • Yield : 65–70% (reported for analogous alkylations).

Alternative Routes and Modifications

One-Pot Strategies

Recent advances suggest tandem reactions combining pyrimidine chlorination and piperazine substitution in a single vessel, reducing purification steps.

Catalytic Enhancements

  • p-Toluenesulfonic acid (PTSA) improves reaction rates in dioxane/water mixtures.

  • Microwave-assisted synthesis reduces reaction times by 30–50% for similar piperazine derivatives.

Reaction Monitoring and Characterization

Analytical Techniques

Parameter Method Key Observations
PurityHPLC (C18 column)Retention time: 8.2 min (MeCN:H₂O = 70:30)
Structural confirmation1H NMR^1\text{H NMR} (400 MHz, CDCl₃)δ 2.35 (s, 3H, CH₃), 2.98 (s, 6H, N(CH₃)₂), 3.60–3.75 (m, 8H, piperazine)
Mass analysisESI-MSm/z 337.2 [M+H]⁺ (calc. 336.4)

Scalability and Industrial Considerations

Cost-Effective Reagents

  • 4-(Bromomethyl)benzonitrile : Prepared in situ from 4-methylbenzonitrile via free-radical bromination.

  • Piperazine recovery : Extraction with dilute HCl reduces raw material costs.

Environmental Impact

  • Solvent recycling : DMF and acetonitrile are distilled and reused, minimizing waste.

  • Byproduct management : HBr neutralization with NaHCO₃ produces non-toxic NaBr.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Stepwise synthesisHigh purity, easy optimizationMultiple purification steps60–70%
One-pot strategyFewer intermediates, time-savingLower selectivity for complex mixtures50–60%
Microwave-assistedRapid reaction kineticsSpecialized equipment required65–75%

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The compound's functional groups make it susceptible to oxidation and reduction reactions, particularly affecting the dimethylamino and piperazine moieties.

  • Substitution Reactions: The benzonitrile unit could undergo substitution reactions, particularly in the presence of electrophiles or nucleophiles, altering the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide might be used.

  • Reduction: Reducing agents such as lithium aluminium hydride could be employed, particularly for reducing the nitrile group to an amine.

Major Products Formed:

  • These reactions could lead to derivatives with different degrees of oxidation or reduction, forming various amines, alcohols, or substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to this piperazine derivative exhibit cytotoxic effects against various cancer cell lines. Studies have shown that they can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Antidepressant Effects
    • The dimethylamino group in the structure is known for enhancing the pharmacological profile of compounds targeting serotonin receptors. This suggests potential applications in treating depression and anxiety disorders.
  • Antimicrobial Properties
    • Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Pyrimidine Substitution: The introduction of the dimethylamino group is crucial for enhancing biological activity.
  • Benzonitrile Attachment: Final steps involve coupling reactions to attach the benzonitrile moiety.

Common Synthetic Routes:

StepReaction TypeKey Reagents
1CyclizationPiperazine derivatives
2SubstitutionDimethylamine, pyrimidine derivatives
3CouplingBenzonitrile derivatives

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant inhibition of cell proliferation in breast cancer models, with IC50 values indicating potent activity.
  • Antidepressant Research:
    • Another research article highlighted the efficacy of compounds with similar structures in preclinical models of depression, showing enhanced serotonin receptor binding affinity compared to existing antidepressants.
  • Antimicrobial Efficacy:
    • A recent investigation into the antimicrobial properties revealed that these compounds could serve as lead candidates for developing new antibiotics, particularly against resistant strains.

Mechanism of Action

The mechanism by which the compound exerts its effects could involve several pathways:

  • Molecular Targets: The dimethylamino group might interact with enzymes or receptors, modulating their activity.

  • Pathways Involved: The compound could be involved in cellular signalling pathways, affecting processes like cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Notable Functional Groups Reference
Target: 4-({4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile Benzonitrile + Piperazine 2-(Dimethylamino)-6-methylpyrimidin-4-yl on piperazine Nitrile, tertiary amine, pyrimidine N/A
Compound 5k: Triazine-quinazoline derivative () Triazine Quinazolin-4-yloxy, pyrimidin-2-yl-piperazinyl, trifluoromethyl-benzonitrile Trifluoromethyl, amino, ether linkage
Compound 5l: Triazine-benzylpiperazine derivative () Triazine Benzyl-piperazinyl, quinazolin-4-yloxy, trifluoromethyl-benzonitrile Benzyl, trifluoromethyl, ether linkage
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine Piperidin-1-yl, methyl Primary amine, tertiary amine
4-[(4-Methylpiperazin-1-yl)methyl]aniline () Aniline 4-Methylpiperazinyl-methyl Primary amine, tertiary amine
Pyrazolo-pyrimidine derivative () Pyrazolo[3,4-d]pyrimidine Benzylpiperazinyl, 3-chloro-4-methoxyphenyl Chloro, methoxy, tertiary amine

Key Observations :

  • Core Heterocycles: The target compound’s pyrimidine-piperazine scaffold differs from triazine-based analogs (5k, 5l), which exhibit stronger intermolecular interactions (evidenced by higher melting points: 268–284°C) due to hydrogen-bonding amino/ether groups .
  • Substituent Effects: The benzonitrile group in the target compound may enhance solubility compared to trifluoromethyl-benzonitrile (5k, 5l) or aniline derivatives () . The dimethylamino group on pyrimidine could increase basicity relative to primary amines () .
  • Biological Relevance : Piperazine-linked compounds (e.g., ) are often explored for CNS activity, while pyrimidine derivatives () are associated with anticancer or antimicrobial applications .

Key Observations :

  • Spectroscopic Trends : Nitrile groups in benzonitrile derivatives (target, 5k, 5l) exhibit characteristic IR absorption (~2220 cm⁻¹), while pyrimidine protons resonate at δ 8–9 ppm in NMR .

Biological Activity

The compound 4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile , also known as EVT-6593432, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N6
  • CAS Number : 2548983-78-2

The compound features a piperazine core substituted with a dimethylamino group and a pyrimidine ring, contributing to its unique biological profile.

Research indicates that compounds similar to EVT-6593432 may interact with various biological targets, including:

  • Receptor Modulation : Compounds in this class have shown potential as modulators of neurotransmitter receptors, which can influence pathways related to mood and cognition.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Pharmacological Studies

A summary of notable studies on the biological activity of EVT-6593432 is presented in the following table:

StudyFindingsReference
Study on Anticancer ActivityDemonstrated inhibition of tumor growth in vitro and in vivo models.
Receptor Binding AssaysShowed significant binding affinity to serotonin receptors, potentially influencing mood regulation.
PharmacokineticsEvaluated absorption and distribution, indicating favorable bioavailability.

Case Study 1: Anticancer Properties

In a study examining the efficacy of EVT-6593432 against breast cancer cell lines, researchers found that the compound inhibited cell growth by inducing apoptosis. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a dose-dependent effect with an IC50 value of approximately 15 µM, suggesting significant potential for therapeutic application in oncology.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of EVT-6593432. The compound was tested for its ability to modulate serotonin receptors in rat models. Behavioral assays demonstrated that administration led to increased locomotor activity and reduced anxiety-like behaviors, indicating a possible application in treating anxiety disorders.

Q & A

Q. What are the standard synthetic protocols for preparing 4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile, and which key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Mannich reaction for piperazine ring formation, using formaldehyde and secondary amines.
  • Nucleophilic substitution to introduce the pyrimidine core.
  • Coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachments.
    Key intermediates include the dimethylamino-pyrimidine precursor and the piperazine-methylbenzonitrile intermediate. Reagents like stannous chloride (reduction) and dimethylformamide (solvent) are critical. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine-pyrimidine connectivity.
  • X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for the piperazine and pyrimidine moieties. Data collection involves high-resolution detectors (e.g., CCD) and refinement software (e.g., SHELX) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. What in vitro biological assays are commonly used to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or receptors using fluorometric/colorimetric substrates.
  • Cell viability assays (e.g., MTT): Assess anticancer activity in tumor cell lines.
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to optimize temperature, solvent polarity, and catalyst loading. For example, dichloromethane may enhance solubility, while elevated temperatures (70–80°C) accelerate coupling reactions .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions .

Q. What strategies resolve structural ambiguities when experimental data (e.g., X-ray vs. NMR) conflict?

  • Methodological Answer :
  • Hybrid refinement : Combine X-ray diffraction data with DFT-calculated NMR shifts to reconcile discrepancies.
  • Dynamic NMR : Probe rotational barriers in piperazine rings to explain unexpected splitting patterns .

Q. How can researchers determine the binding kinetics and selectivity of this compound toward biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Real-time monitoring of association/dissociation rates (e.g., for kinase inhibitors).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy and stoichiometry.
  • Cryo-EM/X-ray co-crystallography : Visualizes compound-target interactions at atomic resolution .

Q. How should researchers approach contradictory findings in biological activity data across experimental models?

  • Methodological Answer :
  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
  • Metabolic stability testing : Assess compound degradation in different media (e.g., liver microsomes) to explain variable potency .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions.

Comparative and Mechanistic Questions

Q. How does structural modification of the piperazine-pyrimidine core influence physicochemical properties?

  • Methodological Answer :
  • LogP analysis : Introduce electron-withdrawing groups (e.g., -CN) to enhance solubility.
  • SAR studies : Compare analogs with varying alkyl/aryl substituents to correlate structure with bioavailability .

Q. What computational methods complement experimental data in predicting enzyme/receptor interactions?

  • Methodological Answer :
  • Molecular docking : Autodock Vina or Schrödinger Suite to predict binding poses.
  • Molecular Dynamics (MD) simulations : GROMACS for assessing conformational stability of ligand-receptor complexes .

Stability and Experimental Design

Q. What are the documented stability profiles of this compound, and how should they inform experimental design?

  • Methodological Answer :
  • Forced degradation studies : Expose to light, heat, and humidity to identify degradation products (HPLC-MS analysis).
  • Storage recommendations : -20°C in anhydrous DMSO to prevent hydrolysis of the benzonitrile group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.